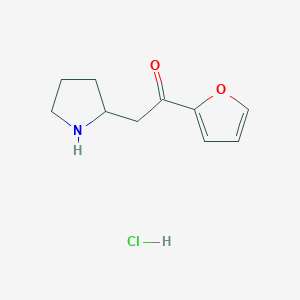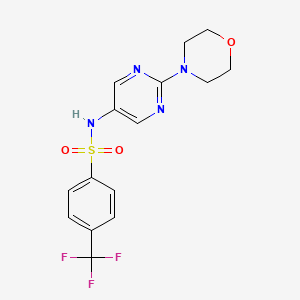
N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of this compound is C19H17ClF3NO . It has a molecular weight of 367.79 .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed innovative methods for preparing isocyanides, a class of compounds related to N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide. These methods involve the treatment of N-substituted formamides with chlorophosphate compounds, producing isocyanides in high yields. This approach is applicable to various alkyl and aryl isocyanides, demonstrating the compound's relevance in synthesizing complex molecules (Kobayashi et al., 2011).
Catalysis and Organic Reactions
A study on the trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid showcases its utility as a recyclable catalyst for the synthesis of formamides from primary and secondary amines using formic acid. This solvent-free condition at room temperature emphasizes the compound's role in facilitating environmentally friendly chemical reactions (Baghbanian & Farhang, 2013).
Inhibition Studies
N-substituted formamides have been investigated for their inhibitory effects on gene expression mediated by transcription factors NF-kappaB and AP-1. These studies contribute to understanding the compound's potential in drug development and therapeutic applications, especially in targeting diseases associated with these transcription factors (Palanki et al., 2000).
Enantioselective Catalysis
Research into L-Pipecolinic acid derived formamides reveals their efficiency as Lewis basic organocatalysts for the reduction of N-aryl imines. This highlights the compound's significance in achieving high yields and enantioselectivities under mild conditions, contributing to the field of asymmetric synthesis and pharmaceutical manufacturing (Wang et al., 2006).
Green Chemistry Approaches
The use of N,N-Disubstituted formamides in catalyzing the chlorination of phosphonates to phosphonyl dichlorides represents an advancement in green chemistry. This method offers a more environmentally friendly approach to synthesizing key intermediates in organic chemistry and pharmaceutical development (Maier, 1990).
Wirkmechanismus
Safety and Hazards
This compound may have some safety and hazard concerns. For instance, related compounds have been classified as flammable liquids and have shown acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRZNKXBZKEYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2664775.png)

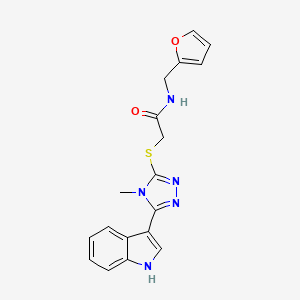
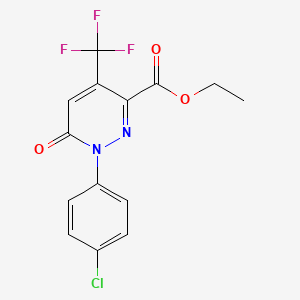


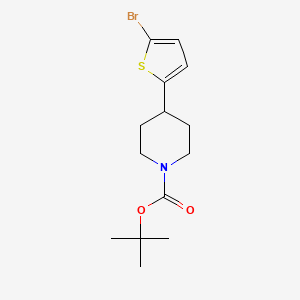
![1-(4-bromophenyl)-5-(2-chloro-4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2664785.png)

amine](/img/structure/B2664789.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2664790.png)
